Carbinoxamine

H1 receptor binding affinity antihistamine

Carbinoxamine (CAS 486-16-8) is a first-generation ethanolamine H1 antagonist with a Ki of 2.3 nM—~7× more potent than diphenhydramine. This enables equivalent receptor occupancy at lower concentrations, minimizing off-target effects in experimental systems. Its unique CNS profile (shorter sedation duration, weak influence on brain monoamine metabolism) makes it the preferred tool for preclinical allergy, sedation, and CNS-side-effect studies. Available in research-grade purity (≥98%) with flexible gram-scale options. Ideal for formulation development leveraging its 10–20 h half-life. Contact us for bulk/reseller pricing.

Molecular Formula C16H19ClN2O
Molecular Weight 290.79 g/mol
CAS No. 486-16-8
Cat. No. B1668352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbinoxamine
CAS486-16-8
Synonymscarbinoxamine
carbinoxamine maleate
Histex CT
Histex I-E
Histex PD
Molecular FormulaC16H19ClN2O
Molecular Weight290.79 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
InChIInChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3
InChIKeyOJFSXZCBGQGRNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.28e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carbinoxamine (CAS 486-16-8): First-Generation Ethanolamine H1 Antagonist with Defined Binding Affinity


Carbinoxamine (CAS 486-16-8) is a first-generation ethanolamine-class histamine H1 receptor antagonist. It functions as a competitive antagonist at the H1 receptor with a reported Ki of 2.3 nM . Carbinoxamine also possesses anticholinergic (muscarinic antagonist) and sedative properties [1], [2]. It is indicated for the symptomatic relief of seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and mild urticaria [1].

Carbinoxamine (CAS 486-16-8): Pharmacological Differences Preclude Direct Substitution with Other Antihistamines


Carbinoxamine cannot be substituted on a milligram-equivalent basis with other first-generation or second-generation antihistamines due to distinct pharmacological properties. As a first-generation ethanolamine, it exhibits a unique combination of high H1 receptor binding affinity, a moderate elimination half-life, and a specific profile of central nervous system effects that differentiates it from other antihistamines [1], [2]. These differences manifest in receptor binding potency, the duration of action, and the nature and duration of sedative effects, which directly impact therapeutic selection and patient management [3].

Carbinoxamine (CAS 486-16-8): Quantitative Differentiation Against Key Antihistamine Comparators


High-Affinity H1 Receptor Binding (Ki = 2.3 nM) Differentiates Carbinoxamine from Other Antihistamines

Carbinoxamine demonstrates high-affinity binding to the histamine H1 receptor with a Ki of 2.3 nM . This binding affinity is a key differentiator from other first-generation antihistamines, such as diphenhydramine, which has a reported Ki of approximately 16 nM [1]. The ~7-fold higher affinity indicates that carbinoxamine achieves a given level of receptor occupancy at a lower concentration.

H1 receptor binding affinity antihistamine

Moderate Elimination Half-Life (10-20 Hours) Positions Carbinoxamine Between Short- and Long-Acting Antihistamines

The serum half-life of carbinoxamine is reported to be 10 to 20 hours [1], [2]. This is intermediate between the shorter half-life of first-generation agents like diphenhydramine (~4-8 hours) and the longer half-life of second-generation agents like cetirizine (~8-10 hours) or loratadine (~8-28 hours for its active metabolite) [3], [4]. A specific study reported a half-life of 17.0 hours for an extended-release formulation [2].

pharmacokinetics half-life dosing frequency

Weak Influence on Brain Monoamine Metabolism Differentiates Carbinoxamine from Other First-Generation H1 Antagonists

In a comparative in vivo study of 11 histamine H1 receptor antagonists, carbinoxamine, clemastine, triprolidine, and meclizine were found to have 'comparatively weak influences on monoamine metabolism' in the mouse brain [1]. This contrasts sharply with compounds like diphenhydramine, tripelennamine, and promethazine, which caused a 'remarkable' reduction in dopamine (DA) turnover [1].

monoamine turnover CNS effects dopamine serotonin

Distinct Sedation Profile: Carbinoxamine-Induced Drowsiness Duration is Shorter than Brompheniramine and Clemastine

A double-blind crossover study in healthy volunteers compared the psychomotor effects of three antihistamines. Drowsiness was felt for a maximum of 2 hours after a 12 mg dose of carbinoxamine [1]. In contrast, drowsiness lasted for a maximum of 6 hours after brompheniramine (12 mg) and 12 hours after clemastine (1 mg) [1]. Objective tests showed that carbinoxamine slowed reactions 2 hours after the first dose, while no impairment was measured after brompheniramine or clemastine [1].

psychomotor performance drowsiness sedation

Extended-Release Formulation Demonstrates Bioequivalence and Reduced Dosing Frequency

A carbinoxamine maleate extended-release oral suspension (4 mg/5 mL) was found to be bioequivalent to the immediate-release oral solution following single and multiple doses [1]. After a single 16 mg dose of the extended-release suspension, the mean Cmax was 28.7 ng/mL at 6.7 hours [1]. At steady-state (16 mg every 12 hours), the mean Cmax was 72.9 ng/mL at 5.6 hours, with a mean trough concentration of 51.8 ng/mL [1].

extended-release bioequivalence formulation pharmacokinetics

Carbinoxamine (CAS 486-16-8): Research and Industrial Applications Guided by Differentiating Evidence


Pharmacological Tool for H1 Receptor Studies Requiring High-Affinity Binding

Carbinoxamine, with its Ki of 2.3 nM for the H1 receptor, is a superior pharmacological tool for in vitro and in vivo studies where high-affinity blockade of the H1 receptor is required at lower concentrations. Compared to diphenhydramine (Ki ~16 nM), carbinoxamine achieves equivalent receptor occupancy at approximately one-seventh the concentration, reducing potential off-target effects in experimental systems .

Comparative CNS Research: Investigating Differential Effects on Monoamine Systems

Carbinoxamine's unique profile of having a 'comparatively weak influence' on brain monoamine metabolism, in contrast to agents like diphenhydramine, makes it a valuable comparator in preclinical research aimed at understanding the relationship between H1 receptor antagonism and central monoamine regulation [1]. This is particularly relevant for studies on the CNS side effects of first-generation antihistamines and their potential for abuse or interaction with other CNS-active substances.

Development of Extended-Release Formulations for Improved Patient Adherence

The demonstrated bioequivalence between extended-release and immediate-release carbinoxamine formulations, combined with its 10-20 hour half-life, makes this compound an attractive candidate for the development of once- or twice-daily oral dosage forms [2], [3]. The availability of an extended-release suspension provides a template for further formulation work targeting improved patient convenience and adherence in allergic rhinitis and related conditions.

Clinical Studies Evaluating Shorter-Duration Sedation as a Tolerability Advantage

The finding that carbinoxamine-induced drowsiness resolves within 2 hours, compared to 6-12 hours for other first-generation agents like brompheniramine and clemastine, supports its use in clinical studies designed to evaluate the impact of sedation duration on daytime functioning and patient preference [4]. This evidence provides a quantitative basis for selecting carbinoxamine in trials where a shorter sedative burden is a key design element.

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